molecular formula C7H12N2O2 B13602418 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide

Katalognummer: B13602418
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: OHSZPWDAUGWKGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-6-azaspiro[34]octane-6-carboxamide is a chemical compound with the molecular formula C₇H₁₂N₂O₂ It is known for its unique spirocyclic structure, which includes an oxetane ring fused to an azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide typically involves the annulation of cyclopentane and four-membered rings. One approach involves the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications.

Industrial Production Methods

While specific industrial production methods for 2-Oxa-6-azaspiro[3The compound is typically stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, potassium carbonate in N,N-dimethylformamide at elevated temperatures is used for certain substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms.

Wissenschaftliche Forschungsanwendungen

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives exhibit inhibitory activities against epidermal growth factor receptors, which play a crucial role in cell signaling and cancer progression . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the carboxamide group.

    2-Oxa-6-azaspiro[3.4]octane hemioxalate: Another derivative with a similar core structure but different functional groups.

Uniqueness

2-Oxa-6-azaspiro[3.4]octane-6-carboxamide is unique due to its carboxamide group, which imparts specific chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

2-oxa-7-azaspiro[3.4]octane-7-carboxamide

InChI

InChI=1S/C7H12N2O2/c8-6(10)9-2-1-7(3-9)4-11-5-7/h1-5H2,(H2,8,10)

InChI-Schlüssel

OHSZPWDAUGWKGR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC12COC2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.